A Technical Guide to 4-Bromo-2,6-difluorobiphenyl (CAS No. 1100752-82-6): A Core Moiety for Advanced Chemical Synthesis
A Technical Guide to 4-Bromo-2,6-difluorobiphenyl (CAS No. 1100752-82-6): A Core Moiety for Advanced Chemical Synthesis
This guide provides an in-depth technical overview of 4-Bromo-2,6-difluorobiphenyl, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will move beyond simple data recitation to explore the causality behind its properties, synthetic strategies, and applications, offering field-proven insights for its practical use.
Core Identification and Physicochemical Properties
4-Bromo-2,6-difluorobiphenyl is a substituted biphenyl, a structural motif prevalent in many functional molecules. The strategic placement of its substituents—a bromine atom and two fluorine atoms—creates a unique electronic and steric profile, making it a highly valuable and versatile building block. The bromine atom serves as a key functional "handle" for downstream cross-coupling reactions, while the ortho-fluorine atoms significantly influence the molecule's conformation and metabolic stability.
Its primary identifier is CAS Number: 1100752-82-6 .[1]
Table 1: Physicochemical Properties of 4-Bromo-2,6-difluorobiphenyl and Related Analogues
| Property | 4-Bromo-2,6-difluorobiphenyl | 4-Bromo-2-fluorobiphenyl (Analogue) |
| CAS Number | 1100752-82-6 | 41604-19-7[2][3][4] |
| Molecular Formula | C₁₂H₇BrF₂ | C₁₂H₈BrF[3][5] |
| Molecular Weight | 269.09 g/mol | 251.09 g/mol [3][5] |
| Appearance | Solid (Predicted) | Off-white to pale yellow crystalline powder[2][3] |
| Melting Point | Not available | 39-41 °C[2][3] |
| Boiling Point | Not available | 175 °C at 2 mmHg[2][3] |
| Solubility | Insoluble in water (Predicted) | Insoluble in water; Soluble in DMSO, Methanol[2][3] |
Note: Experimental data for 4-Bromo-2,6-difluorobiphenyl is not widely published. Data from the closely related analogue, 4-Bromo-2-fluorobiphenyl, is provided for comparative purposes.
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The creation of the biphenyl linkage is the cornerstone of this molecule's synthesis. While various methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the gold standard due to its high functional group tolerance, mild reaction conditions, and high yields. The causality for this choice lies in its reliability and modularity; it allows for the precise connection of two distinct aryl fragments.
A logical and robust synthetic route involves the coupling of (2,6-difluoro-4-bromophenyl)boronic acid with bromobenzene , or conversely, phenylboronic acid with 1,4-dibromo-2,6-difluorobenzene . The former is often preferred as the requisite boronic acid can be synthesized from commercially available precursors.
Experimental Protocol: Representative Synthesis
This protocol is a self-validating system, incorporating standard purification and analytical checks at each critical stage.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2,6-difluoro-4-bromophenyl)boronic acid (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, commonly toluene and ethanol (e.g., 3:1 ratio), to the flask. The use of a biphasic solvent system is crucial; the organic phase dissolves the aryl halides and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Add water and extract the product into an organic solvent like ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual inorganic salts, and dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 4-Bromo-2,6-difluorobiphenyl.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR Spectroscopy.
Caption: Workflow for Suzuki-Miyaura Synthesis.
Applications in Drug Development and Materials Science
The utility of 4-Bromo-2,6-difluorobiphenyl stems directly from its hybrid structure. It is not typically an end-product but rather a sophisticated intermediate.
-
Medicinal Chemistry: The difluorobiphenyl core is a bioisostere for other aromatic systems, like benzophenone, used to improve the pharmacokinetic properties of drug candidates.[6] Fluorine substitution is a well-established strategy to block metabolic oxidation sites and increase binding affinity through favorable electrostatic interactions. The bromine atom provides a reactive site for late-stage functionalization, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies. Related compounds like 4-bromo-2-fluorobiphenyl are known intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[3][7]
-
Materials Science: Fluorinated biphenyls are integral components in the design of organic light-emitting diodes (OLEDs) and organic semiconductors.[8] The electron-withdrawing nature of the fluorine atoms lowers the energy levels of the molecular orbitals (HOMO/LUMO), which is critical for tuning the electronic and photophysical properties of materials used in electronic devices.[8] The biphenyl scaffold provides a rigid, conjugated system necessary for efficient charge transport.
Caption: Structure-Function Relationship Diagram.
Analytical Characterization Profile
Confirming the successful synthesis and purity of 4-Bromo-2,6-difluorobiphenyl requires a suite of standard analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will be complex due to ¹H-¹⁹F coupling. Aromatic protons will appear as multiplets.
-
¹³C NMR: Will show distinct signals for each carbon, with C-F couplings (large one-bond ¹JCF and smaller multi-bond couplings) being highly characteristic.
-
¹⁹F NMR: Will show a single resonance for the two equivalent fluorine atoms, confirming the 2,6-substitution pattern.
-
-
Mass Spectrometry (MS): The mass spectrum is definitive. It will display a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and C-Br stretching (in the fingerprint region, ~500-600 cm⁻¹), alongside characteristic aromatic C-H and C=C stretching bands.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for 4-Bromo-2,6-difluorobiphenyl should always be consulted, general guidelines based on related compounds apply.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11][12] Avoid contact with skin, eyes, and clothing.[10][12][13] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12][13] It should be kept away from strong oxidizing agents.[10][13] For long-term stability, storage under an inert atmosphere is recommended.
Hazard Classifications for Related Compounds:
-
4-Bromo-2,6-difluorobenzaldehyde: Causes skin and serious eye irritation.[9]
-
4-Bromobiphenyl: Harmful if swallowed and very toxic to aquatic life.[13]
-
4-Bromo-2-fluorobiphenyl: May cause skin, eye, and respiratory irritation.[4]
Given these precedents, 4-Bromo-2,6-difluorobiphenyl should be treated as a potentially hazardous chemical until toxicological data becomes available.
References
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Agilent Technologies, Inc. 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2024). Available from: [Link]
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PubChem. 4-Bromo-2,5-difluorophenol. Available from: [Link]
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Patsnap. Preparation of 4-bromo-2,6-difluorobenzonitrile - Eureka. Available from: [Link]
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PharmaCompass. 4-Bromo-2-fluorobiphenyl | Drug Information, Uses, Side Effects. Available from: [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
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National Institutes of Health. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Available from: [Link]
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PubChem. 4-Bromo-2,4'-difluoro-1,1'-biphenyl. Available from: [Link]
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PrepChem.com. Synthesis of 4-bromo-2,6-difluorophenol. Available from: [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-fluorobiphenyl. (2010). Available from: [Link]
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ResearchGate. Experimental and theoretical study on molecular structure and FT-IR, Raman, NMR spectra of 4,4'-dibromodiphenyl ether. (2025). Available from: [Link]
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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The Royal Society of Chemistry. Supporting information. Available from: [Link]
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